1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with a 3,5-dichloropyridin-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine typically involves the reaction of 3,5-dichloropyridine with 3-methylpiperazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which involves the coupling of an aryl halide with an organoboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent system like a mixture of water and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: As mentioned earlier, the compound can be synthesized via coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents such as DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Research: It can serve as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloropyridin-2-yl)ethanone: This compound shares the 3,5-dichloropyridin-2-yl group but differs in the substituent on the nitrogen atom.
3,5-Dichloro-2-arylpyridines: These compounds have similar structural features and can be synthesized using similar methods.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is unique due to the presence of both the piperazine ring and the 3,5-dichloropyridin-2-yl group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c1-7-6-15(3-2-13-7)10-9(12)4-8(11)5-14-10/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVJMLVRKCXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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